molecular formula C23H48BrNO2 B11946885 1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide CAS No. 10566-99-1

1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide

Cat. No.: B11946885
CAS No.: 10566-99-1
M. Wt: 450.5 g/mol
InChI Key: VBFPUGIQNCBQLZ-UHFFFAOYSA-M
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Description

1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and research applications due to its ability to reduce surface tension and interact with biological membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The raw materials are fed into the reactor, where they undergo quaternization, followed by purification steps such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions: 1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or other anions.

    Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different functional groups on the molecule.

Scientific Research Applications

1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments to study membrane interactions and protein folding.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the formulation of detergents, disinfectants, and emulsifiers.

Mechanism of Action

The mechanism of action of 1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide involves its interaction with lipid bilayers and proteins. The quaternary ammonium group allows it to bind to negatively charged surfaces, disrupting membrane integrity and leading to cell lysis. This property makes it effective as a disinfectant and in drug delivery applications.

Comparison with Similar Compounds

  • 1-Methoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide
  • 1-Ethoxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
  • 1-Cyclohexyloxy-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide

Comparison: 1-Butoxy-N,N,N-trimethyl-1-oxo-2-hexadecanaminium bromide is unique due to its butoxy group, which imparts specific hydrophobic and hydrophilic balance, making it particularly effective in reducing surface tension. Compared to its analogs, it may offer better performance in certain applications due to its specific molecular structure.

Properties

CAS No.

10566-99-1

Molecular Formula

C23H48BrNO2

Molecular Weight

450.5 g/mol

IUPAC Name

(1-butoxy-1-oxohexadecan-2-yl)-trimethylazanium;bromide

InChI

InChI=1S/C23H48NO2.BrH/c1-6-8-10-11-12-13-14-15-16-17-18-19-20-22(24(3,4)5)23(25)26-21-9-7-2;/h22H,6-21H2,1-5H3;1H/q+1;/p-1

InChI Key

VBFPUGIQNCBQLZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OCCCC)[N+](C)(C)C.[Br-]

Origin of Product

United States

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